(+/-)-Jasmonic acid

描述

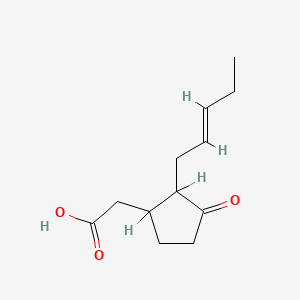

(+/-)-Jasmonic acid is an organic compound with the molecular formula C12H18O3. It is a derivative of jasmonic acid, a plant hormone involved in various physiological processes. This compound is known for its role in plant defense mechanisms and growth regulation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Jasmonic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method includes the reaction of cyclopentanone with pent-2-enal under acidic conditions to form the cyclopentyl ring. Subsequent oxidation and esterification steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

化学反应分析

Types of Reactions

(+/-)-Jasmonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted cyclopentyl derivatives, depending on the reaction conditions and reagents used .

科学研究应用

Agricultural Applications

Pest and Disease Control

- Induction of Plant Defense : Jasmonic acid is instrumental in enhancing plant resistance to pests and pathogens. It triggers defensive responses in plants, making them less susceptible to herbivores and diseases. For instance, jasmonic acid treatment has been shown to increase the production of secondary metabolites that deter pests and pathogens .

- Field Trials : Research indicates that applying jasmonic acid can significantly improve crop resilience against biotic stresses. A study highlighted that novel chemicals promoting jasmonic acid accumulation could be used for pest control and disease management, representing a shift from conventional agrochemicals .

Fruit Ripening and Quality Enhancement

- Promotion of Fruit Coloration : Jasmonic acid has been found to enhance fruit ripening and coloration in crops like apples and grapes. This effect is attributed to its role in regulating ethylene production, a key hormone involved in fruit maturation .

- Quality Improvement : The application of jasmonic acid can improve the overall quality of fruits by influencing sugar accumulation and flavor development .

Plant Stress Responses

Response to Abiotic Stress

- Stress Tolerance Mechanisms : Jasmonic acid is involved in mediating plant responses to abiotic stresses such as drought, salinity, and temperature extremes. It activates specific signaling pathways that enhance stress tolerance by regulating gene expression related to stress response proteins .

- Lignin Regulation : Recent studies have shown that jasmonic acid can inhibit lignin deposition in certain tree species, which may have implications for biomass production and wood quality .

Interaction with Other Hormones

- Cross-Talk with Salicylic Acid : Research has demonstrated that jasmonic acid interacts with other plant hormones like salicylic acid and gibberellin. This interaction can modulate various physiological processes such as trichome production and overall plant defense strategies against herbivory .

Therapeutic Applications

Neuroinflammation Reduction

- Potential Health Benefits : Emerging research suggests that jasmonates may have neuroprotective effects in human health by attenuating neuroinflammation. Studies indicate that jasmonic acid and its derivatives can modulate inflammatory responses in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

- Mechanistic Insights : The mechanisms by which jasmonates exert their effects involve competition with prostaglandins for receptor binding sites, leading to reduced inflammation markers in treated cells .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Kuchitsu et al. (2022) | Novel chemicals promoting jasmonic acid accumulation enhance pest resistance and fruit quality | Agricultural pest control |

| Chongqing Key Laboratory (2023) | Jasmonic acid regulates lignin deposition; inhibition leads to improved biomass quality | Forestry applications |

| Alabi et al. (2019) | Jasmonates reduce neuroinflammation in human cell models | Potential treatment for neurodegenerative diseases |

作用机制

The mechanism of action of (+/-)-Jasmonic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with jasmonate receptors in plants, triggering a cascade of signaling events.

Pathways Involved: It activates the jasmonate signaling pathway, leading to the expression of defense-related genes and the production of secondary metabolites

相似化合物的比较

Similar Compounds

Jasmonic Acid: A closely related compound with similar biological functions.

Methyl Jasmonate: An ester derivative used in plant research and industry.

2-[(E)-Pent-2-enyl]cyclopentanone: A precursor in the synthesis of the target compound

Uniqueness

(+/-)-Jasmonic acid is unique due to its specific structural features and its role in the jasmonate signaling pathway. Its ability to modulate plant defense mechanisms and growth makes it a valuable compound in both research and industrial applications .

生物活性

Jasmonic acid (JA) is a pivotal phytohormone in plants, playing a crucial role in regulating growth, development, and defense mechanisms. This article delves into the biological activities of (+/-)-jasmonic acid, focusing on its effects on plant physiology, stress responses, and metabolic pathways.

Overview of Jasmonic Acid

Jasmonic acid is derived from fatty acids and is involved in various plant processes, including:

- Defense against herbivores and pathogens

- Regulation of growth and development

- Induction of secondary metabolite production

The compound exists in two enantiomeric forms: (+)-jasmonic acid and (−)-jasmonic acid, both of which exhibit biological activity but may differ in efficacy and mechanisms.

1. Defense Responses

JA is crucial for activating plant defense mechanisms against biotic stress. Upon herbivore attack or pathogen infection, JA levels increase rapidly, leading to the expression of defense-related genes. For instance, studies have shown that JA enhances the production of defensive compounds such as phenolics and terpenoids, which deter herbivores and inhibit pathogen growth .

2. Regulation of Secondary Metabolites

JA plays a significant role in the biosynthesis of secondary metabolites. In Salvia miltiorrhiza, JA mediates the production of phenolic acids through the regulation of specific transcription factors (e.g., SmMYB76) that interact with JAZ proteins . This interaction influences gene expression related to phenolic compound synthesis, demonstrating JA's regulatory role in metabolic pathways.

Case Study 1: Lignin Deposition in Poplar Trees

A study conducted on poplar trees revealed that exogenous application of methyl jasmonate (MeJA) inhibited lignin deposition and secondary cell wall thickening. This was attributed to the interaction between JAZ proteins and MYB transcription factors, highlighting JA's role in modifying cell wall composition during plant development .

Case Study 2: Stress Response Mechanisms

Research has shown that JA signaling pathways are activated under stress conditions such as drought or pathogen attack. For example, JA treatment increased antioxidant enzyme activities (SOD, POD) in plants subjected to water stress, enhancing their resilience by modulating oxidative stress responses .

Biological Activity Data Table

Research Findings

Recent studies have elucidated the complex regulatory networks involving JA. For instance:

- A genome-wide analysis identified key enzymes involved in JA biosynthesis across various plant species, emphasizing its evolutionary significance and functional diversity .

- The interaction between JA signaling and other phytohormones (e.g., ethylene) has been demonstrated to coordinate responses to environmental stimuli .

属性

IUPAC Name |

2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017291 | |

| Record name | (+/-)-Jasmonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77026-92-7 | |

| Record name | (+/-)-Jasmonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。